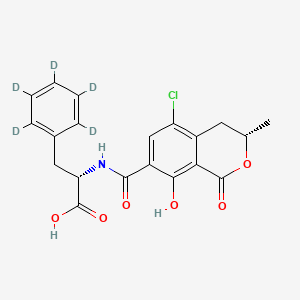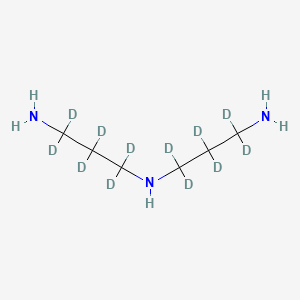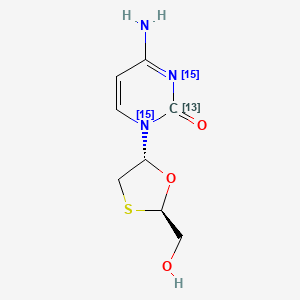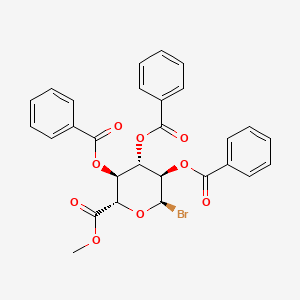
Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl typically involves the bromination of glucuronic acid derivatives. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions often require a controlled environment with specific temperatures and solvents like chloroform or dichloromethane .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories under stringent conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester bonds.
Major Products
The major products formed from these reactions include various substituted glucuronic acid derivatives and their corresponding alcohols .
Aplicaciones Científicas De Investigación
Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl is utilized in several scientific research applications:
Proteomics: It is used as a reagent in the study of protein-carbohydrate interactions.
Carbohydrate Chemistry: The compound serves as a building block for the synthesis of more complex carbohydrates.
Drug Development: It is involved in the synthesis of glucuronide derivatives, which are important in drug metabolism studies.
Mecanismo De Acción
The mechanism of action of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl involves its interaction with specific molecular targets, primarily through its bromine and ester functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, thereby altering their function .
Comparación Con Compuestos Similares
Similar Compounds
Acetobromo-α-D-glucuronic acid methyl ester: This compound is similar in structure but contains acetyl groups instead of benzoyl groups.
Methyl acetobromo-α-D-glucuronate: Another similar compound used in similar research applications.
Uniqueness
Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl is unique due to its specific benzoyl protecting groups, which provide distinct chemical properties and reactivity compared to its acetylated counterparts .
Propiedades
Fórmula molecular |
C28H23BrO9 |
|---|---|
Peso molecular |
583.4 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |
Clave InChI |
KXTNIKNREDJJSO-LKTXNROYSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


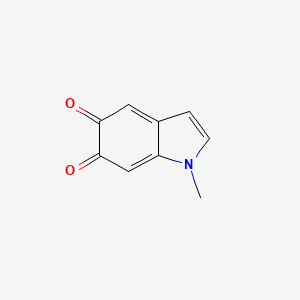
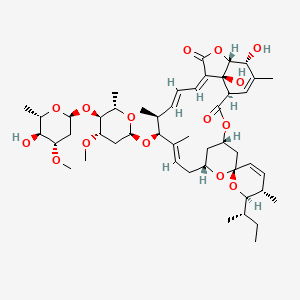
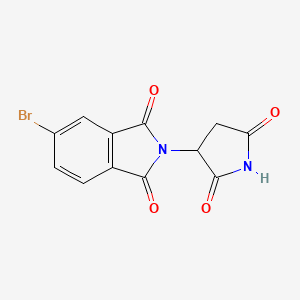
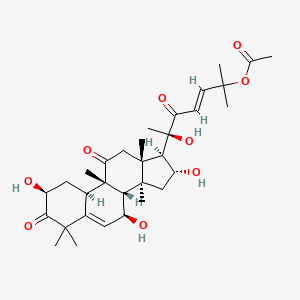
amine hydrochloride](/img/structure/B13446376.png)

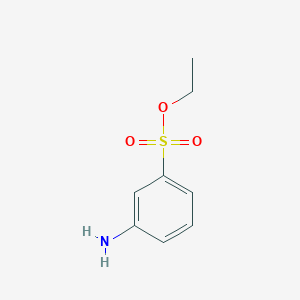
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
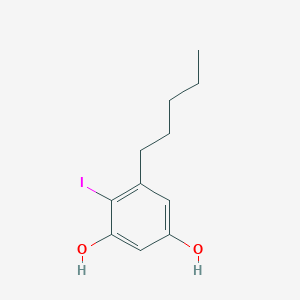
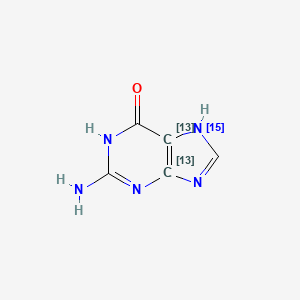
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
